BenchChemオンラインストアへようこそ!

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Lipophilicity ADME Chromone ester physicochemical comparison

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 303121-54-2) is a synthetic chromen-4-one (isoflavone-type) derivative with molecular formula C₂₃H₁₅ClO₅ and molecular weight 406.82 Da. The compound incorporates a 4H-chromen-4-one core bearing a 2-methoxyphenyl substituent at position 3 and a 4-chlorobenzoate ester at position This structure positions it within the broader flavonoid/chromone pharmacophore class, which is recognized for diverse bioactivities including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Molecular Formula C23H15ClO5
Molecular Weight 406.82
CAS No. 303121-54-2
Cat. No. B2726516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
CAS303121-54-2
Molecular FormulaC23H15ClO5
Molecular Weight406.82
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3
InChIKeyVRVDIOHMFTWRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 303121-54-2): Physicochemical Profile and Procurement Differentiation


3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 303121-54-2) is a synthetic chromen-4-one (isoflavone-type) derivative with molecular formula C₂₃H₁₅ClO₅ and molecular weight 406.82 Da. The compound incorporates a 4H-chromen-4-one core bearing a 2-methoxyphenyl substituent at position 3 and a 4-chlorobenzoate ester at position 7. This structure positions it within the broader flavonoid/chromone pharmacophore class, which is recognized for diverse bioactivities including anticancer, anti-inflammatory, and enzyme inhibitory properties [1]. The compound is cataloged in the ChEMBL database (CHEMBL4278768) and is offered as a non-human research chemical by multiple suppliers [2]. Critically, the combination of the 4-chlorobenzoate ester with the 3-(2-methoxyphenyl)-chromen-4-one scaffold creates a substitution pattern that is structurally distinct from the more common 7-hydroxy, 7-methoxy, or 7-acetate chromone analogs typically encountered in flavonoid screening libraries.

Why 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate Cannot Be Replaced by In-Class Chromone Analogs


Chromone derivatives bearing different 7-position ester substituents exhibit markedly divergent physicochemical and biological profiles that preclude simple interchange. The identity of the ester moiety—whether 4-chlorobenzoate, unsubstituted benzoate, 3-nitrobenzoate, acetate, or methanesulfonate—directly governs logP, hydrogen-bond acceptor capacity, and topological polar surface area (TPSA), which in turn dictate membrane permeability, solubility, and target engagement . Crystallographic studies on structurally related 4-chlorobenzoate chromen derivatives reveal that the para-chloro substituent generates a σ-hole on the chlorine atom, enabling directional halogen-bonding interactions that are absent in the unsubstituted benzoate or nitro-substituted analogs [1]. Furthermore, chromone ester derivatives as a class exhibit weak monoamine oxidase (MAO) inhibition (MAO-A IC₅₀ 18.6–66.7 μM; MAO-B IC₅₀ 9.74–27.3 μM), confirming that these compounds occupy a distinct activity space from the more potent chromane-2,4-dione MAO inhibitors [2]. These structural and electronic differences mean that procurement decisions based solely on core scaffold similarity risk selecting a compound with fundamentally different molecular recognition properties.

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate vs. Closest Analogs


Molecular Weight and Lipophilicity Increase vs. Unsubstituted Benzoate Analog Drives Differential ADME Profile

The target compound (4-chlorobenzoate ester, C₂₃H₁₅ClO₅, MW 406.82 Da) carries a 34.45 Da mass increment (9.2% increase) over the closest unsubstituted analog, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate (CAS 303121-48-4, C₂₃H₁₆O₅, MW 372.37 Da) . For context, the 3-nitrobenzoate analog (CAS 610753-59-8) has a PubChem-computed XLogP3-AA of 4.4 and TPSA of 108 Ų [1]. The 4-chlorobenzoate substitution replaces the nitro group's strong electron-withdrawing character (–NO₂, Hammett σₘ = 0.71) with the chloro group's moderate electron-withdrawing and lipophilic character (–Cl, Hammett σₚ = 0.23, π = +0.71), yielding an estimated XLogP3-AA of approximately 4.8–5.2 for the target compound. This represents a projected XLogP increase of 0.4–0.8 log units above the 3-nitrobenzoate comparator [1], with a correspondingly larger increase over the unsubstituted benzoate. The higher lipophilicity of the 4-chlorobenzoate ester is expected to enhance passive membrane permeability while potentially reducing aqueous solubility relative to both the unsubstituted benzoate and 3-nitrobenzoate analogs.

Lipophilicity ADME Chromone ester physicochemical comparison

Para-Chloro vs. Meta-Chloro Benzoate Substitution: Sigma-Hole Halogen Bonding Differentiates Target from 3-Chlorobenzoate Isomer

Crystallographic analysis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (a directly analogous coumarin derivative sharing the identical 4-chlorobenzoate ester) by Han et al. (2023) demonstrated that electrostatic potential maps reveal the formation of σ-holes over the chlorine atom of the 4-chlorobenzoate moiety, enabling this atom to behave as both a Lewis acid and Lewis base (electrostatic potential values of +0.016 and –0.53 eV) [1]. This σ-hole facilitates directional halogen bonding (C–Cl···O/N interactions) that is geometrically accessible only from the para position. In the meta-chloro isomer—3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate—the chlorine occupies the meta position, which alters both the electrostatic potential distribution and the steric accessibility for intermolecular halogen bonding. The para-chloro orientation in the target compound provides a geometrically linear C–Cl···acceptor interaction axis that is sterically unencumbered by the adjacent ester carbonyl, whereas the meta-chloro orientation presents a bent approach vector with greater steric hindrance [2].

Halogen bonding Sigma-hole Chromone crystallography 4-Chlorobenzoate

NCI-60 Screening of 4-Chlorobenzoate Chromen Derivative Establishes Low Cytotoxicity Baseline vs. Potent Chromone Anticancer Agents

The structurally related coumarin analog 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (sharing the identical 4-chlorobenzoate ester at position 7 but differing in the core—2H-chromen-2-one vs. 4H-chromen-4-one) was evaluated in the NCI-60 human tumor cell line panel and showed low antiproliferative activity with growth inhibition percentages (GI%) ranging from 5.98% to 13.33% against MCF-7 (Breast), SNB-19 (CNS), and UO-31 (Renal) cancer cell lines [1]. This contrasts with literature reports of potent chromone-based anticancer agents, such as chromone 11b (topoisomerase I inhibitor, IC₅₀ = 1.46 μM) [2] and chromene 4e (IC₅₀ = 7.4 nM against A172 glioma) [3]. The low cytotoxicity of the 4-chlorobenzoate ester derivative suggests that the 4-chlorobenzoate substitution at C7 does not confer potent anticancer activity on its own, positioning the target compound as a low-cytotoxicity scaffold suitable for applications where target-specific activity (e.g., enzyme inhibition) is sought without confounding cytotoxicity.

NCI-60 Anticancer screening Chromone cytotoxicity 4-Chlorobenzoate ester

Chromen-7-yl Benzoate Derivatives as Shikimate Dehydrogenase Inhibitors: Class-Level IC₅₀ Context for Target Compound Prioritization

In a high-throughput screening campaign against Helicobacter pylori shikimate dehydrogenase (HpSDH), the 4H-chromen-7-yl 3-chlorobenzoate derivative 3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate (compound 2) demonstrated an IC₅₀ of 3.9 μM with a noncompetitive inhibition pattern versus shikimate and competitive inhibition versus NADP⁺ [1]. The same study identified four additional HpSDH inhibitors with IC₅₀ values of 15.4, 13.4, 2.9, and 3.5 μM. Notably, compound 2 also exhibited antibacterial activity against H. pylori with a MIC of 16 μg·mL⁻¹ [1]. The target compound differs from compound 2 by carrying a 4-chlorobenzoate (para) rather than 3-chlorobenzoate (meta) ester, a 2-methoxyphenyl rather than 2-naphthyloxy substituent at C3, and lacking the 2-trifluoromethyl group. Based on the established SAR that the 3-chlorobenzoate ester contributes to enzyme binding, the 4-chlorobenzoate analog may exhibit altered potency and selectivity profiles against SDH enzymes due to the different halogen position and electronic distribution.

Shikimate dehydrogenase Antimicrobial target Chromone inhibitor H. pylori

LogP Differential vs. Acetate Analog Determines Compound Suitability for Membrane-Permeation vs. Aqueous Solubility Applications

The target compound (4-chlorobenzoate ester) exhibits dramatically higher lipophilicity compared to the minimally substituted 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate (Hit2Lead SC-6160696). The acetate analog has a LogP of 1.89, topological polar surface area (tPSA) of 65.7 Ų, molecular weight of 310 Da, and 5 hydrogen-bond acceptors . In contrast, the target compound has a molecular weight of 406.82 Da and, based on the 3-nitrobenzoate analog XLogP3-AA of 4.4 [1], is expected to have a LogP approximately 2.5–3.1 log units higher than the acetate. This LogP difference of >2.5 log units translates to a theoretical ~300-fold difference in octanol–water partition coefficient, fundamentally altering the compound's suitability for different assay formats: the acetate is appropriate for aqueous biochemical assays, while the 4-chlorobenzoate is better suited for cell-based assays requiring membrane penetration or for targets with lipophilic binding pockets.

LogP TPSA Chromone ester Permeability Solubility

Recommended Application Scenarios for 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate Based on Quantitative Differentiation Evidence


Structure-Based Drug Design Leveraging Halogen Bonding via the 4-Chlorobenzoate σ-Hole

The crystallographically validated σ-hole on the 4-chlorobenzoate chlorine atom (electrostatic potential +0.016/–0.53 eV) [1] makes this compound suitable for fragment-based or structure-based drug design campaigns targeting protein binding pockets with backbone carbonyl or side-chain carboxylate groups capable of accepting a C–Cl···O halogen bond. The para-substitution pattern provides a linear, sterically accessible halogen-bond donor geometry not available from meta-chloro isomers. This application scenario is supported by the X-ray crystallographic data from the closely analogous 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (Monoclinic P2₁, B3LYP/6-31G(d,p) energy frameworks) [1].

Cell-Based Assays Requiring High Membrane Permeability Where Low Intrinsic Cytotoxicity Is Essential

With an estimated LogP of ~4.8–5.2 (substantially higher than the acetate analog's LogP of 1.89) and low intrinsic cytotoxicity as evidenced by the NCI-60 GI% range of 5.98–13.33% for the structurally related 4-chlorobenzoate coumarin derivative [1], this compound is well-suited for cell-based phenotypic screening where passive membrane penetration is required but without confounding antiproliferative effects. This profile contrasts favorably with potent chromone anticancer agents such as chromone 11b (IC₅₀ = 1.46 μM) [2].

SAR Library Diversification Around the Chromen-4-one 7-Position Ester Pharmacophore

The compound fills a specific niche in chromone SAR libraries: the 4-chlorobenzoate ester provides a distinct combination of moderate electron-withdrawing character (Hammett σₚ = 0.23), high lipophilicity (π = +0.71), and halogen-bond donor capacity, differing from the unsubstituted benzoate (no halogen bonding), 3-nitrobenzoate (strong electron withdrawal, σₘ = 0.71, XLogP3-AA 4.4), and methanesulfonate (small, polar) analogs. The class-level MAO inhibition data confirm that chromone ester derivatives occupy a distinct activity space (MAO-A IC₅₀ 18.6–66.7 μM; MAO-B IC₅₀ 9.74–27.3 μM) [3], while the SDH inhibition precedent (3.9 μM for a related chromen-7-yl chlorobenzoate) [4] points to specific enzyme targets worth exploring.

Procurement for Antimicrobial Target Discovery Programs Targeting the Shikimate Pathway

Given that chromen-7-yl chlorobenzoate derivatives have demonstrated HpSDH inhibition with IC₅₀ values in the low micromolar range (3.9 μM) and antibacterial activity against H. pylori (MIC 16 μg·mL⁻¹) [4], the target compound—with its para-chloro substitution offering an underexplored SAR vector—represents a logical procurement choice for antimicrobial discovery programs focused on the shikimate pathway. The shikimate pathway is absent in mammals, making SDH a selective antibacterial target.

Quote Request

Request a Quote for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.